(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate
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Overview
Description
The compound with the identifier “(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed information on the molecular targets and pathways involved can be found in specialized scientific literature .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate include other chemical entities with related structures and properties. These compounds can be identified using chemical databases like PubChem, which provide information on related chemical structures .
Uniqueness
This compound is unique due to its specific chemical structure and the particular applications it is suited for. This uniqueness makes it a valuable compound for various scientific and industrial purposes .
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXXXDKRQWDET-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32140-49-1 |
Source
|
Record name | D-m-Tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32140-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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